molecular formula C20H18N2O5S B10896972 2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid

2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid

Cat. No.: B10896972
M. Wt: 398.4 g/mol
InChI Key: IXRQBLBZXCUSNC-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S This compound is characterized by the presence of a naphthylsulfonyl hydrazone group attached to a phenoxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2-naphthylsulfonyl chloride with hydrazine to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formylphenoxypropanoic acid under acidic conditions to yield the final product.

The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted phenoxypropanoic acids.

Scientific Research Applications

2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the naphthylsulfonyl group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with an acetic acid backbone.

    2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)BUTANOIC ACID: Similar structure but with a butanoic acid backbone.

Uniqueness

2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl hydrazone group makes it particularly suitable for applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[4-[(E)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]propanoic acid

InChI

InChI=1S/C20H18N2O5S/c1-14(20(23)24)27-18-9-6-15(7-10-18)13-21-22-28(25,26)19-11-8-16-4-2-3-5-17(16)12-19/h2-14,22H,1H3,(H,23,24)/b21-13+

InChI Key

IXRQBLBZXCUSNC-FYJGNVAPSA-N

Isomeric SMILES

CC(C(=O)O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.